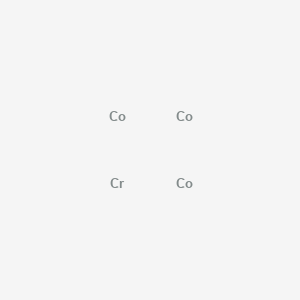
chromium;cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium-cobalt compounds, particularly cobalt-chromium alloys, are known for their exceptional wear and corrosion resistance. These compounds are extensively used in various fields, including medical implants, dental prostheses, and industrial applications due to their high strength, biocompatibility, and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt-chromium alloys are typically prepared using various methods such as selective laser melting, laser engineered net shaping, and traditional casting methods. The traditional production method involves steps like tooth preparation, mold extraction, filling, dressing, wax extraction, embedding, and casting . These methods ensure the alloy’s high wear resistance and corrosion resistance.
Industrial Production Methods
In industrial settings, cobalt-chromium alloys are produced using advanced techniques like hot isostatic pressing and homogenization heat treatment. These methods enhance the alloy’s mechanical properties and ensure uniformity in its composition .
Chemical Reactions Analysis
Types of Reactions
Cobalt-chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in redox reactions, chromium can transfer electrons to cobalt, leading to changes in their oxidation states .
Common Reagents and Conditions
Common reagents used in these reactions include ligands like ammonia and chloride ions. The conditions for these reactions often involve specific temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a redox reaction, chromium may be oxidized to a trivalent state, while cobalt is reduced to a divalent state .
Scientific Research Applications
Chromium-cobalt compounds have a wide range of scientific research applications:
Chemistry: Used in the synthesis of coordination complexes and as catalysts in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical implants and prostheses.
Medicine: Utilized in dental and orthopedic implants due to their high wear resistance and biocompatibility.
Mechanism of Action
The mechanism of action of chromium-cobalt compounds involves their interaction with various molecular targets and pathways. For instance, chromium can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation . Additionally, cobalt can participate in redox reactions, altering the oxidation states of other elements and impacting various biochemical processes .
Comparison with Similar Compounds
Chromium-cobalt compounds can be compared with other similar compounds like cobalt ferrite and cobalt oxides:
Cobalt Ferrite: Known for its magnetic properties and used in applications like magnetic resonance imaging and drug delivery.
Cobalt Oxides: Used as electrode materials in electrochemical applications due to their high catalytic activity and thermal stability.
Chromium-cobalt compounds are unique due to their combination of high wear resistance, corrosion resistance, and biocompatibility, making them highly suitable for medical and industrial applications .
Properties
CAS No. |
12381-39-4 |
|---|---|
Molecular Formula |
Co3Cr |
Molecular Weight |
228.796 g/mol |
IUPAC Name |
chromium;cobalt |
InChI |
InChI=1S/3Co.Cr |
InChI Key |
IUWCPXJTIPQGTE-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


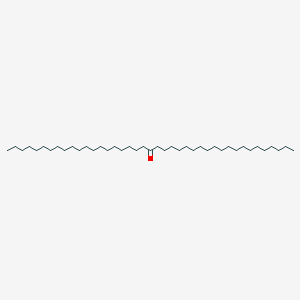
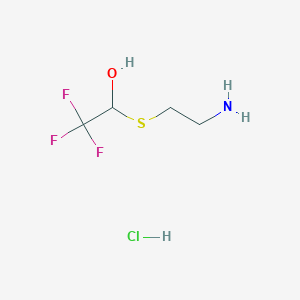
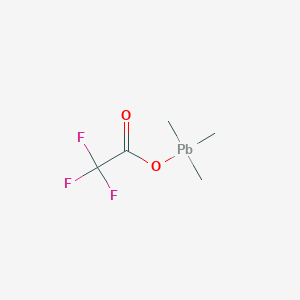
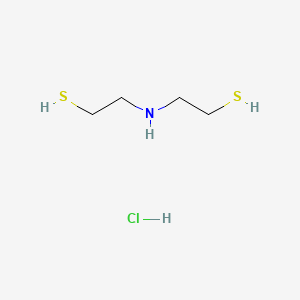

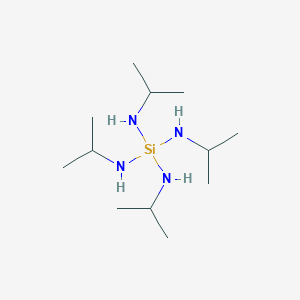
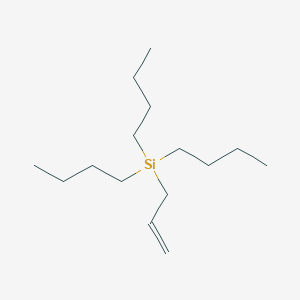
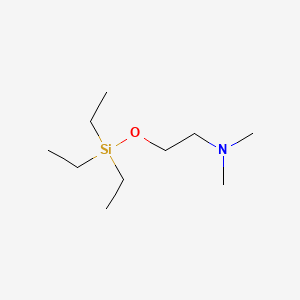

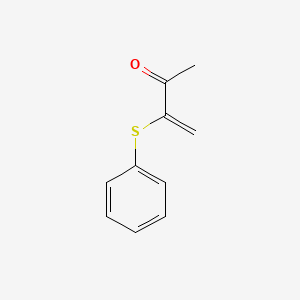
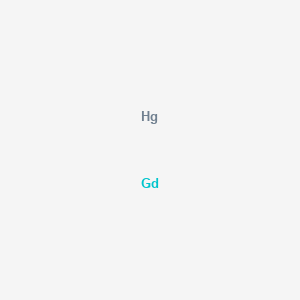
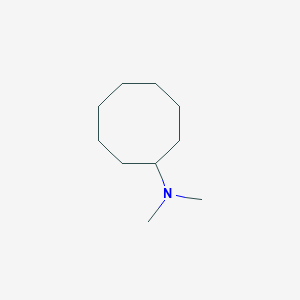

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
